3-Phenylpropyl isobutyrate 3-Phenylpropyl isobutyrate 3-Phenylpropyl isobutyrate belongs to the cinnamyl phenylpropyl group of fragrance materials. It is the key volatile constituent of Roman camomile essential oil.
3-Phenylpropyl 2-methylpropanoate, also known as 3-phenylpropyl isobutyrate or aspulvinone H, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Phenylpropyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-phenylpropyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 3-Phenylpropyl 2-methylpropanoate has a sweet, balsam, and bitter taste.
Brand Name: Vulcanchem
CAS No.: 103-58-2
VCID: VC20994785
InChI: InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
SMILES: CC(C)C(=O)OCCCC1=CC=CC=C1
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

3-Phenylpropyl isobutyrate

CAS No.: 103-58-2

Cat. No.: VC20994785

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpropyl isobutyrate - 103-58-2

Specification

Description 3-Phenylpropyl isobutyrate belongs to the cinnamyl phenylpropyl group of fragrance materials. It is the key volatile constituent of Roman camomile essential oil.
3-Phenylpropyl 2-methylpropanoate, also known as 3-phenylpropyl isobutyrate or aspulvinone H, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Phenylpropyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-phenylpropyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 3-Phenylpropyl 2-methylpropanoate has a sweet, balsam, and bitter taste.
CAS No. 103-58-2
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 3-phenylpropyl 2-methylpropanoate
Standard InChI InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
Standard InChI Key VBTAKMZSMFMLGT-UHFFFAOYSA-N
SMILES CC(C)C(=O)OCCCC1=CC=CC=C1
Canonical SMILES CC(C)C(=O)OCCCC1=CC=CC=C1

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